molecular formula C18H14O B14685160 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol CAS No. 24243-06-9

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol

Cat. No.: B14685160
CAS No.: 24243-06-9
M. Wt: 246.3 g/mol
InChI Key: KDGKRPYPYCMMHG-UHFFFAOYSA-N
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Description

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound characterized by its unique structure, which includes a methyl group, two phenyl groups, and a diyn-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves the reaction of 1,5-diphenylpenta-1,4-diyn-3-ol with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetone, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diyn-3-ol moiety to alkenes or alkanes.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-Methyl-1,5-diphenylpenta-1,4-dione.

    Reduction: Formation of 3-Methyl-1,5-diphenylpentane.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets. The compound’s diyn-3-ol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its phenyl groups can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is unique due to its combination of a diyn-3-ol moiety with a methyl group and two phenyl groups.

Properties

CAS No.

24243-06-9

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C18H14O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11,19H,1H3

InChI Key

KDGKRPYPYCMMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O

Origin of Product

United States

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